molecular formula C8H9Br B044306 2-Bromo-m-xylene CAS No. 576-22-7

2-Bromo-m-xylene

Cat. No. B044306
CAS RN: 576-22-7
M. Wt: 185.06 g/mol
InChI Key: MYMYVYZLMUEVED-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-m-xylene can be synthesized through multiple routes, including selective oxidation and halogenation reactions. Aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure yields 2-bromoisophthalic acid, while NBS-bromination followed by Sommelet oxidation and potassium permanganate oxidation produces 2-bromo-3-methylbenzoic acid (S. Miyano, H. Fukushima, H. Inagawa, H. Hashimoto, 1986). Another approach involves electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions from o-xylene to create bromo-dicyanonaphthalene derivatives, enhancing the yield through optimized reaction conditions (Yu Wei, 2001).

Molecular Structure Analysis

The molecular structure of 2-bromo-m-xylene and its derivatives has been explored through various spectroscopic methods, including PMR spectra in the presence of HF-SbF5, revealing the formation of stable benzenium ions (D. M. Brouwer, 2010). Additionally, density functional theory (DFT) calculations have been employed to study the vibrational spectra and electronic properties of related compounds, offering insights into their molecular geometries and electronic structures (International Journal of Recent Technology and Engineering, 2019).

Chemical Reactions and Properties

2-Bromo-m-xylene participates in various chemical reactions, forming stable cations in HF-SbF5, and its halogenated derivatives can undergo protonation, indicating a rich reactivity profile suitable for further chemical transformations (D. M. Brouwer, 2010). The compound is also a key intermediate in synthesizing electron-transport materials and conducting polymers through metal-catalyzed coupling reactions (Junxiang Zhang, Sanjeev Singh, D. Hwang, S. Barlow, B. Kippelen, S. Marder, 2013).

Physical Properties Analysis

The physical properties of 2-bromo-m-xylene and its derivatives, such as solubility, melting points, and crystallinity, have been explored to understand their potential applications in materials science. For example, the synthesis of poly(para-phenylene) derivatives demonstrates the compound's role in producing soluble, structurally homogeneous polymers with high degrees of polymerization (M. Rehahn, A. Schlüter, G. Wegner, W. Feast, 1989).

Chemical Properties Analysis

The chemical properties of 2-bromo-m-xylene, including its reactivity in halogenation, oxidation, and coupling reactions, highlight its versatility in organic synthesis. The compound's ability to undergo transformations into various functionalized materials is crucial for developing new materials and chemicals (S. Miyano, H. Fukushima, H. Inagawa, H. Hashimoto, 1986).

Scientific Research Applications

  • Production of 7-Dehydro-cholesterol Esters : 2-Bromo-m-xylene is utilized in producing 7-dehydro-cholesterol esters, involving treatment of 7-bromo-cholesteryl esters with trialkyl phosphites in boiling xylene (Hunziker & Müllner, 1958).

  • Synthesis of Tridentate CCC-Pincer Rare-Earth Metal Dibromides : It serves in the synthesis of tridentate CCC-pincer rare-earth metal dibromides (Lv & Cui, 2008).

  • Synthesizing 2,6-Bis(2-bromoacetyl) Bromobenzene : It acts as a starting material in synthesizing 2,6-bis(2-bromoacetyl) bromobenzene via diazomethane reaction (Luo Qun-li, 2011).

  • Photosensitizer in Polymer Chemistry : A synthesized dye, xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], has potential as a photosensitizer in polymer chemistry (Kabatc, Jurek, Czech, & Kowalczyk, 2015).

  • Formation of Benzenium Ions : It forms stable benzenium ions in HF-SbF5, synthesized via a novel and facile route (Brouwer, 2010).

  • Selective Oxidation : 2-Bromo-m-xylene can be selectively oxidized to 2-bromoisophthalic acid (58%) or 2-bromo-3-methylbenzoic acid (42%) (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).

Safety And Hazards

2-Bromo-m-xylene is a combustible liquid and may cause skin and eye irritation . It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206230
Record name Benzene, 2-bromo-1,3-dimethyl-
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-m-xylene

CAS RN

576-22-7
Record name 2-Bromo-1,3-dimethylbenzene
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Record name Benzene, 2-bromo-1,3-dimethyl-
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Record name Benzene, 2-bromo-1,3-dimethyl-
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Record name 2-bromo-m-xylene
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Synthesis routes and methods I

Procedure details

A plastic bottle having a 25 ml. capacity was charged with 2.42 grams (0.01 mole) of 2-bromo-1,3-dimethyl-5-t-butylbenzene, 4.12 grams (0.04 mole) of metaxylene and 4.0 grams of liquid HF. The contents were stirred at 0° C. for 2.5 hours. Analysis of the crude product showed about 10% conversion of 2-bromo-1,3-dimethyl-5-t-butylbenzene to give equal molar amounts of 1,3-dimethyl-5-t-butylbenzene and 2-bromo-1,3-dimethylbenzene.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
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[Compound]
Name
liquid
Quantity
4 g
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reactant
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[Compound]
Name
crude product
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

contacting the 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene with meta-xylene in the presence of hydrogen fluoride at a temperature of from about 30° C. to about 60° C. and a pressure of from about 20 psig to about 100 psig to form 2-bromo-1,3-dimethylbenzene and 1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To an initial charge of 125 ml of 48% aqueous HBr are added, in portions, 24.24 g [0.2 mol] of 2,6-dimethylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 16 g [0.232 mol] of NaNO2 in 70 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 160 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 45 minutes into a solution, heated to 60° C., of 31.6 g [0.22 mol] of Cu(I)Br in 130 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 250 ml of water, the phases are separated and the aqueous phase is extracted three times with 100 ml each time of methylene chloride. The combined organic phases are washed with 50 ml each of water and saturated aqueous NaCl solution, dried and concentrated under reduced pressure. This gives 33.3 g of an oil which, according to GC, contains 75.6% of 2,6-dimethylbromobenzene (68% of theory).
Quantity
24.24 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
Cu(I)Br
Quantity
31.6 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-m-xylene
Reactant of Route 2
2-Bromo-m-xylene
Reactant of Route 3
Reactant of Route 3
2-Bromo-m-xylene
Reactant of Route 4
2-Bromo-m-xylene
Reactant of Route 5
Reactant of Route 5
2-Bromo-m-xylene
Reactant of Route 6
2-Bromo-m-xylene

Citations

For This Compound
327
Citations
S Miyano, H Fukushima, H Inagawa… - Bulletin of the Chemical …, 1986 - journal.csj.jp
Aqueous sodium dichromate oxidation of 2-bromo-m-xylene (1) under a carbon dioxide pressure gave 2-bromoisophthalic acid (58%), while NBS-bromination of 1 followed by …
Number of citations: 22 www.journal.csj.jp
HV Ansell, R Taylor - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… The diazo-compound from 2,6-dimethylaniline (Aldrich Chemical Co.) was treated with cuprous bromide to give, after work up, 2-bromo-m-xylene which was shown by VPC analysis to …
Number of citations: 5 pubs.rsc.org
F Cacace, G Ciranni, A Di Marzio - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… The analysis revealed that 4-bromo-m-xylene contained as an impurity 2-bromo-m-xylene, … specimen still contained 0.1 --0.20/, 2-bromo-m-xylene, the proportion of which could not be …
Number of citations: 5 pubs.rsc.org
RB Moodie, K Schofield, JB Weston - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Nitrodebroniination was not detected with o-dibromobenzene and 2-bromo-m-xylene, but wasa major outcome of nitrating p-ciibromobenzene, p-bromotoluene, and p-…
Number of citations: 26 pubs.rsc.org
FH Luo, CI Chu, CH Cheng - Organometallics, 1998 - ACS Publications
… Similar reaction conditions using Pd(PBu 3 ) 2 Cl 2 as the catalyst were employed for the cyanation of 2-bromo-m-xylene, 2-bromomesitylene, 1-bromo-2-methoxynaphthalene, and 9-…
Number of citations: 121 pubs.acs.org
TA Elwood, WR Flack, KJ Inman, PW Rabideau - Tetrahedron, 1974 - Elsevier
… To further investigate the problem of orientation with bromo alkyl benzenes, we reacted 2-bromom-xylene. 6, with acetyl chloride and aluminum chloride, and this resulted in essentially …
Number of citations: 7 www.sciencedirect.com
Z Sun, RS Hosmane, M Tadros, S Guha… - Journal of …, 1995 - Wiley Online Library
… A dry three-necked flask was charged with 2-bromo-m-xylene (3.9 g, 21 mmoles) and chloromethyl methyl ether (3.8 g, 47 mmoles). Concentrated sulfuric acid (98%) (1.25 g) was …
Number of citations: 15 onlinelibrary.wiley.com
A Noor, S Qayyum, SA Khan - Journal of Chemical Crystallography, 2020 - Springer
… Synthesis involves reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether. The title compound, [C 34 H 40 P 2 ], crystallized …
Number of citations: 1 link.springer.com
DM Brouwer - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
… The only detectable (GLC) impurities were 0.2-0.3% of 2-bromo-m-xylene and 0.4-0.6% of 4bromo-m-xylene. We believe these amounts to reflect the stabilities of the 2-bronio- and 4-…
Number of citations: 20 onlinelibrary.wiley.com
CFJ Barnard - Organic Process Research & Development, 2008 - ACS Publications
… Thus although the reaction temperature is increased by 30 C to complete the reaction of 2-bromo-m-xylene in comparison with 2-bromotoluene, good selectivity is maintained as shown …
Number of citations: 87 pubs.acs.org

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